molecular formula C13H10FNO2 B595206 1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene CAS No. 1355247-86-7

1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene

Cat. No.: B595206
CAS No.: 1355247-86-7
M. Wt: 231.226
InChI Key: UQQYALVXZPMJOW-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene is a substituted benzene derivative featuring a fluorine atom at the 1-position, a methyl group at the 2-position, and a 3-nitrophenyl moiety at the 4-position. The 3-nitrophenyl group introduces strong electron-withdrawing effects, while the fluorine and methyl substituents modulate electronic and steric properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

1-fluoro-2-methyl-4-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(8-10)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQYALVXZPMJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742791
Record name 4-Fluoro-3-methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-86-7
Record name 1,1′-Biphenyl, 4-fluoro-3-methyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methyl-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Fluoro-2-methylbenzene (o-fluorotoluene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-Fluoro-2-carboxy-4-(3-nitrophenyl)benzene.

    Reduction: 1-Fluoro-2-methyl-4-(3-aminophenyl)benzene.

    Substitution: 1-Methoxy-2-methyl-4-(3-nitrophenyl)benzene.

Scientific Research Applications

1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the replacement of the fluorine atom . The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene with structurally related nitroaromatic compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference ID
This compound 1-F, 2-CH₃, 4-(3-NO₂C₆H₄) ~257.2 (estimated) N/A N/A
4-Fluoro-2-methyl-6-nitrophenol 4-F, 2-CH₃, 6-NO₂, 1-OH 171.1 N/A High similarity (0.82) in substituent arrangement
3-Fluoro-4-nitrobenzyl alcohol 3-F, 4-NO₂, -CH₂OH 171.1 93–94 Solubility in polar solvents
1-Fluoro-4-methoxy-2-nitrobenzene 1-F, 4-OCH₃, 2-NO₂ 185.1 N/A Used in synthesis of dyes and polymers
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1-Br, 3-F, 2-OCH₃, 4-NO₂ 280.5 N/A High purity (95%); hazardous handling

Key Observations:

  • Substituent Effects: The presence of a 3-nitrophenyl group in the target compound enhances electron-withdrawing effects compared to simpler nitro-substituted analogs like 4-Fluoro-2-methyl-6-nitrophenol. This may influence reactivity in electrophilic substitution reactions or binding interactions in biological systems .
  • Melting Points: While the target compound lacks reported data, 3-Fluoro-4-nitrobenzyl alcohol (mp 93–94°C) demonstrates that polar functional groups (e.g., -OH) increase melting points due to hydrogen bonding .

Crystallographic and Conformational Insights

The crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one () reveals a twisted conformation (dihedral angle = 41.62° between benzene rings) stabilized by weak C–H⋯π interactions. This suggests that steric bulk from the methyl and 3-nitrophenyl groups in the target compound may similarly influence packing efficiency and solubility .

Biological Activity

1-Fluoro-2-methyl-4-(3-nitrophenyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine into organic compounds often enhances their pharmacological properties, including increased metabolic stability and altered biological interactions. This article aims to summarize the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H11FN2O2
  • Molecular Weight : 246.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Fluorinated compounds often exhibit unique binding affinities due to the electronegativity of fluorine, which can influence the compound's lipophilicity and overall bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, particularly in cancer cell lines. Below are some key findings from various studies.

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies demonstrated that the compound has cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia).
    • The IC50 values for MCF-7 cells were reported to be in the micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin.
Cell LineIC50 (µM)Reference
MCF-75.0
U-9377.5
HCT-1166.0
  • Mechanistic Studies :
    • Flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells, as evidenced by increased caspase activity.
    • Western blotting showed upregulation of p53 protein levels, suggesting that the compound may activate tumor suppressor pathways.

Comparative Analysis

To better understand the efficacy of this compound, it is valuable to compare its biological activity with other structurally similar compounds.

CompoundIC50 (µM)Mechanism of Action
Doxorubicin10.0DNA intercalation
Tamoxifen8.0Estrogen receptor modulation
This compound5.0Apoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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